molecular formula C10H12BrN5O2S B049570 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide CAS No. 113588-95-7

3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide

Cat. No. B049570
CAS RN: 113588-95-7
M. Wt: 346.21 g/mol
InChI Key: SOFJJGBOSLSXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies.

Mechanism of Action

3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide targets the BTK pathway, which plays a critical role in B cell signaling. BTK is a key enzyme in this pathway, and its inhibition leads to the disruption of B cell activation and proliferation. 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide binds irreversibly to BTK, leading to the inhibition of downstream signaling pathways, including the NF-kB and AKT pathways. This results in the induction of apoptosis and the inhibition of cell proliferation in B cell malignancies.
Biochemical and physiological effects:
3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide has been shown to have potent anti-tumor activity in preclinical models of B cell malignancies. In addition to its anti-tumor effects, 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T cell function. 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide has also been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide is its potency and selectivity for BTK, which makes it a promising candidate for the treatment of B cell malignancies. However, one of the limitations of 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide is its irreversible binding to BTK, which may limit its use in certain clinical settings. In addition, the long-term safety and efficacy of 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide in humans have yet to be established.

Future Directions

For the development of 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide include clinical trials in patients with B cell malignancies, including CLL, MCL, and DLBCL. In addition, further studies are needed to determine the optimal dosing and schedule of 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide, as well as its potential use in combination with other therapies. Finally, the development of biomarkers to predict response to 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide may help to identify patients who are most likely to benefit from this therapy.

Synthesis Methods

The synthesis of 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide involves several steps, including the preparation of intermediates and the final coupling reaction. The process starts with the reaction of 5-methyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-isopropoxyaniline to give the amide intermediate. The amide is then brominated using N-bromosuccinimide to give the bromoamide intermediate. The final step involves the coupling of the bromoamide intermediate with 1H-tetrazole-5-amine to give 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide.

Scientific Research Applications

3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide has shown potent anti-tumor activity both as a single agent and in combination with other therapies. 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide has also been shown to overcome resistance to other BTK inhibitors, such as ibrutinib, in preclinical models.

properties

CAS RN

113588-95-7

Product Name

3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide

Molecular Formula

C10H12BrN5O2S

Molecular Weight

346.21 g/mol

IUPAC Name

4-bromo-5-methyl-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide

InChI

InChI=1S/C10H12BrN5O2S/c1-4(2)18-7-6(11)5(3)19-8(7)9(17)12-10-13-15-16-14-10/h4H,1-3H3,(H2,12,13,14,15,16,17)

InChI Key

SOFJJGBOSLSXPM-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(S1)C(=O)NC2=NNN=N2)OC(C)C)Br

Canonical SMILES

CC1=C(C(=C(S1)C(=O)NC2=NNN=N2)OC(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.